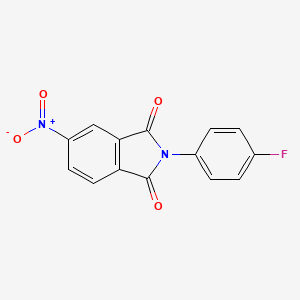

2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione

説明

特性

IUPAC Name |

2-(4-fluorophenyl)-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7FN2O4/c15-8-1-3-9(4-2-8)16-13(18)11-6-5-10(17(20)21)7-12(11)14(16)19/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCBEWYYYXZKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 4-fluoroaniline with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nitration, cyclization, and oxidation, to yield the desired product. Common reagents used in this synthesis include nitric acid, sulfuric acid, and acetic anhydride. The reaction conditions often involve elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced catalytic systems and automated process control can further enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles, yielding substituted derivatives. This reaction is facilitated by polar aprotic solvents (e.g., DMF) and mild bases (e.g., K<sub>2</sub>CO<sub>3</sub>).

Example Reaction:

Displacement with Sodium Acetate

Reaction of 2-(bromomethyl)-1-chloro-3-ethoxybenzene with sodium acetate in DMF at 100°C produces the corresponding acetate ester ([4-Chloro-3-(4-ethoxy-benzyl)-phenyl]-methanol after hydrolysis) .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Bromomethyl → Acetate Ester | DMF, 100°C, 18h | 84% |

| Ester → Methanol Derivative | NaOMe/MeOH, RT | 73% |

Mechanism :

-

Nucleophilic attack by acetate ion on the bromomethyl carbon.

-

Hydrolysis of the acetate ester under basic conditions.

Suzuki-Miyaura Coupling

The bromomethyl group can participate in cross-coupling reactions, though its aliphatic nature limits reactivity compared to aryl bromides.

Example Reaction:

Synthesis of Indazole Derivatives

Reaction with 6-bromo-3-methyl-1H-indazole in DMF/K<sub>2</sub>CO<sub>3</sub> yields 6-bromo-1-(2-chloro-6-methoxybenzyl)-3-methyl-1H-indazole .

| Reagents | Conditions | Yield |

|---|---|---|

| 6-Bromo-3-methyl-1H-indazole | DMF, 40°C, 20h | 218 mg |

Key Insight : Steric hindrance from adjacent substituents may necessitate elevated temperatures for efficient coupling.

Elimination Reactions

Under strong bases (e.g., NaNH<sub>2</sub>), elimination of HBr can occur, potentially generating reactive intermediates like benzyne.

Example Pathway:

Formation of Benzyne Intermediate

Elimination of HBr from the bromomethyl group under basic conditions could lead to a strained alkyne intermediate, though direct evidence for this compound is limited.

Mechanism :

-

Deprotonation adjacent to the bromomethyl group.

-

Elim

科学的研究の応用

Medicinal Applications

One of the primary applications of this compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives of isoindole compounds exhibit significant biological activity, including:

- Anticancer Activity : Isoindole derivatives have been investigated for their ability to inhibit tumor growth. Studies suggest that the nitro group in 2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione may enhance its cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Properties : The compound has shown promise as a COX-2 inhibitor, which is crucial for managing inflammatory conditions. This is supported by studies that evaluate the structure-activity relationship of similar compounds .

Material Science Applications

In addition to its medicinal uses, the compound is also relevant in materials science:

- Organic Electronics : Isoindoles are being explored for their electronic properties. The fluorine substitution can enhance the electron-withdrawing characteristics of the molecule, making it suitable for applications in organic semiconductors and photovoltaic devices .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

- Anticancer Studies :

- COX Inhibition :

- Electronic Properties :

作用機序

The mechanism of action of 2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorophenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

類似化合物との比較

Data Tables

Table 1: Structural and Functional Comparison

*Molecular formula inferred from structural data.

Table 2: Physicochemical Properties

生物活性

2-(4-Fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H10FN2O4. Its structure is characterized by the presence of a fluorophenyl group and a nitro group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H10FN2O4 |

| Molecular Weight | 288.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | [not available] |

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study reported an IC50 value of approximately 10 µM against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a series of assays, it was found to be particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and pathways associated with cell proliferation and survival. Preliminary studies suggest that it may inhibit topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of isoindole compounds, including this compound. The study highlighted its significant cytotoxicity against various cancer cell lines and suggested further exploration into its structure–activity relationship (SAR) .

Antimicrobial Efficacy Study

A separate investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione?

- Methodological Answer : The compound can be synthesized via condensation reactions using fluorinated precursors and nitration agents. For example, thiosemicarbazone derivatives of isoindole-dione scaffolds (e.g., 5-nitro-1H-indole-2,3-dione intermediates) are synthesized under reflux conditions with catalytic acids. Spectral validation (NMR, IR) and single-crystal X-ray diffraction are critical for confirming structural integrity . Selectfluor reagents in polar aprotic solvents (e.g., N,N-dimethylpropionamide) at elevated temperatures (110°C) may also facilitate fluorination steps .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A combination of H/C NMR, FT-IR, and mass spectrometry is recommended for preliminary characterization. For definitive structural confirmation, single-crystal X-ray diffraction is indispensable. Crystallographic refinement using programs like SHELXL ensures precise determination of bond lengths, angles, and torsion angles .

Q. What safety protocols are critical when handling this compound in a laboratory setting?

- Methodological Answer : Use NIOSH/EN-compliant PPE, including safety glasses, nitrile gloves, and fume hoods. Avoid inhalation of dust or vapors; employ P95 respirators for low exposures. Store in dry, ventilated areas away from ignition sources. Dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can discrepancies between computational and experimental spectral data be resolved?

- Methodological Answer : Cross-validate computational models (DFT, molecular dynamics) with experimental data. For example, compare calculated NMR chemical shifts with observed values. If contradictions arise, refine computational parameters (e.g., solvent effects, basis sets) or re-examine experimental conditions (e.g., crystal packing effects in X-ray data) .

Q. What strategies are effective for solving crystal structures of derivatives using X-ray diffraction?

- Methodological Answer : Use SHELX suite programs (SHELXD for structure solution, SHELXL for refinement). For twinned or low-resolution data, employ twin-law refinement in SHELXL. ORTEP-3 can generate publication-quality thermal ellipsoid plots, highlighting anisotropic displacement parameters .

Q. How do electronic effects of substituents (e.g., nitro, fluoro) influence the compound’s reactivity in PROTAC applications?

- Methodological Answer : Nitro groups enhance electrophilicity, facilitating nucleophilic substitutions in PROTAC linker design. Fluorine’s electron-withdrawing effect stabilizes intermediates. Monitor reaction kinetics via HPLC-MS and validate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What challenges arise in synthesizing isoindole-dione derivatives for targeted protein degradation?

- Methodological Answer : Key challenges include regioselective functionalization and solubility of intermediates. Optimize reaction conditions (e.g., microwave-assisted synthesis for faster kinetics) and employ protecting groups (e.g., tert-butoxycarbonyl) for sensitive moieties. Purify via preparative HPLC with C18 columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。